molecular formula C7H16N2O2 B2486269 3-(3-Methoxypropyl)-1,1-dimethylurea CAS No. 409316-76-3

3-(3-Methoxypropyl)-1,1-dimethylurea

Numéro de catalogue: B2486269
Numéro CAS: 409316-76-3
Poids moléculaire: 160.217
Clé InChI: ATHYVSLPGNFXND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(3-Methoxypropyl)-1,1-dimethylurea is a chemical compound for research and development purposes. As a member of the 1,1-dimethylurea class, it shares a core structural motif with various compounds known to have significant biological activity, particularly as herbicides and algicides . Related compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron), are well-studied and function by inhibiting photosynthesis, serving as specific and sensitive inhibitors of photosystem II . This mechanism blocks the electron transport chain, making such compounds valuable tools for studying energy flow in photosynthetic processes . While the specific applications and mechanism of action for this compound may differ, its structural class suggests potential utility in agricultural chemistry, as an intermediate in organic synthesis, or as a biochemical probe in physiological studies . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and conduct their own analysis to confirm the compound's suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(3-methoxypropyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2)7(10)8-5-4-6-11-3/h4-6H2,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHYVSLPGNFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409316-76-3
Record name 1-(3-methoxypropyl)-3,3-dimethylurea
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Advanced Reaction Chemistry and Transformational Pathways of 3 3 Methoxypropyl 1,1 Dimethylurea and N,n Dimethylurea Derivatives

Mechanistic Elucidation of Intramolecular and Intermolecular Reactivity

The chemical behavior of 3-(3-Methoxypropyl)-1,1-dimethylurea is largely dictated by the electronic and steric properties of its urea (B33335) moiety. This functional group possesses a rich reaction chemistry, enabling it to participate in a variety of transformations.

Nucleophilic and Electrophilic Characteristics of the Urea Moiety

The urea functional group in this compound exhibits dual nucleophilic and electrophilic character. The nitrogen atoms, particularly the monosubstituted nitrogen, can act as nucleophiles due to the presence of lone pair electrons. This nucleophilicity allows for reactions with various electrophiles. For instance, amides and imides, including urea derivatives, can react with azo and diazo compounds. atamankimya.com

Conversely, the carbonyl carbon of the urea is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a key factor in many of its reactions, including hydrolysis and other substitution reactions. The resonance within the urea group, however, delocalizes the lone pairs on the nitrogen atoms, which reduces their basicity compared to amines and makes the carbonyl carbon less electrophilic than that of ketones.

Acid-Catalyzed Transformations of Urea-Containing Molecules

In the presence of strong acids, the urea moiety of this compound can undergo various transformations. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

One example of an acid-catalyzed transformation is the methanolysis of N-acyloxy-N-alkoxyureas. In a related study, the methanolysis of N-acetoxy-N-n-propyloxy-N',N'-dimethylurea in the presence of strong acids resulted in the nucleophilic substitution of the acetoxy group by a methoxy (B1213986) group. researchgate.net This was followed by a transesterification of the N,N-dialkoxyamino group, ultimately yielding N,N-dimethoxy-N',N'-dimethylurea. researchgate.net This suggests that under acidic conditions, the ether linkage in the 3-methoxypropyl group of the title compound could potentially be cleaved, or other acid-catalyzed additions and rearrangements could occur, depending on the reaction conditions.

Degradation and Stability Under Controlled Environmental Conditions

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Pathways and Kinetic Analysis

Urea derivatives are generally susceptible to hydrolysis, although the rates can be very slow under neutral conditions. The hydrolysis of the amide bonds in the urea moiety would lead to the formation of N,N-dimethylamine, 3-methoxypropylamine (B165612), and carbon dioxide. The rate of hydrolysis is influenced by pH and temperature. For the related compound 1,3-dimethylurea (B165225), the calculated half-life for hydrolysis is over one year, indicating a relatively high stability in aqueous environments under normal conditions. oecd.org

Photochemical Degradation Mechanisms and Products

The photochemical degradation of substituted ureas can be a significant pathway for their removal from the environment. Phenylurea herbicides, which share the 1,1-dimethylurea (B72202) substructure, have been studied extensively in this regard.

UV irradiation of metoxuron (B1676524) [3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea] in aqueous solution leads to photohydrolysis of the C-Cl bond as the primary initial reaction. nih.gov Further irradiation results in the formation of minor photoproducts, including dihydroxydimethoxybiphenyl derivatives. nih.gov Another study on the photocatalytic degradation of chlortoluron [3-(3-chloro-4-methylphenyl)-1,1-dimethylurea] and chloroxuron (B157110) [3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea] identified several by-products. nih.gov The primary degradation pathways involved hydroxylation of the aromatic ring, demethylation, dearylation, and dechlorination, all initiated by hydroxyl radicals generated at the surface of a TiO2 photocatalyst. nih.gov

For this compound, which lacks an aromatic ring, the primary photochemical pathways would likely involve reactions of the alkyl and methoxy groups. The calculated half-life for the photo-oxidation of 1,3-dimethylurea in air by reaction with hydroxyl radicals is 5.2 days, suggesting that atmospheric degradation could be a relevant process. oecd.org

The table below summarizes the degradation products of related phenylurea herbicides.

CompoundDegradation PathwayBy-products
ChlortoluronPhotocatalysis (TiO2)Hydroxylated compounds, demethylated products, dearylated products, dechlorinated products
ChloroxuronPhotocatalysis (TiO2)Hydroxylated compounds, demethylated products, dearylated products, dechlorinated products
MetoxuronUV Irradiation3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea, hydrogen chloride, dihydroxydimethoxybiphenyl derivatives

Thermal Decomposition Profiles and By-product Characterization

The thermal stability of urea derivatives is an important consideration for their industrial handling and environmental fate. The thermal decomposition of 1,3-diphenyl urea has been studied as a model for the cleavage of urea linkages in polyurethane recycling. mdpi.com At temperatures above 350 °C, it decomposes into aniline (B41778) and phenyl isocyanate with high selectivity. mdpi.com Secondary reactions can occur, such as the reaction of the isocyanate with unconverted urea to form a biuret. mdpi.com

For this compound, thermal decomposition would likely proceed through different pathways due to the absence of the aromatic groups. Cleavage of the C-N bonds and decomposition of the methoxypropyl side chain are plausible routes. The combustion of N,N-dimethylurea is known to generate mixed oxides of nitrogen (NOx). atamankimya.com

Biotransformation Studies of N,N-Dimethylurea Derivatives in Model Biological Systems

The fate of N,N-dimethylurea derivatives in the environment is largely dictated by microbial activity. These compounds, particularly those used as herbicides, undergo a series of transformations driven by enzymes produced by a diverse range of soil and water microorganisms. Understanding these biotransformation pathways is crucial for assessing their environmental persistence, the potential for bioaccumulation, and the formation of potentially more toxic intermediates.

Enzymatic Hydrolysis and Metabolic Intermediates

The primary mechanism for the biological breakdown of N,N-dimethylurea derivatives is enzymatic hydrolysis. This process typically involves the cleavage of the urea bond, a reaction catalyzed by a class of enzymes known as amidohydrolases. A key enzyme in this process is urease, which catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). The carbamate then spontaneously decomposes to yield another molecule of ammonia and carbonic acid. nih.gov While urease itself is central to the nitrogen cycle, other specific amidohydrolases are responsible for the degradation of substituted ureas.

The biotransformation of N,N-dimethylurea-containing herbicides, such as phenylureas, generally follows a stepwise degradation pathway. The initial and often rate-limiting step is the N-demethylation of the terminal dimethylamino group. This process occurs sequentially, first removing one methyl group to form a monomethylated intermediate, followed by the removal of the second methyl group.

Following N-demethylation, the urea moiety is hydrolyzed, leading to the formation of corresponding aniline derivatives. For instance, the degradation of the widely studied phenylurea herbicide diuron (B1670789) results in the formation of 3,4-dichloroaniline. These aniline metabolites are often more mobile and can be more toxic than the parent compound.

While extensive research has focused on phenylurea herbicides, the biotransformation of aliphatic-substituted N,N-dimethylureas, such as this compound, is less documented. However, the fundamental enzymatic processes of N-demethylation and urea hydrolysis are expected to be similar. The nature of the aliphatic substituent will influence the rate and specificity of the enzymatic attack.

Below is a table summarizing the common metabolic intermediates observed during the biotransformation of various N,N-dimethylurea derivatives.

Parent Compound (N,N-Dimethylurea Derivative)Metabolic IntermediatesKey Enzymatic Step
DiuronN-(3,4-dichlorophenyl)-N'-methylurea, N-(3,4-dichlorophenyl)urea, 3,4-dichloroanilineN-demethylation, Hydrolysis
LinuronN-(3,4-dichlorophenyl)-N'-methoxyurea, N-(3,4-dichlorophenyl)urea, 3,4-dichloroanilineN-demethoxylation, N-demethylation, Hydrolysis
IsoproturonN-(4-isopropylphenyl)-N'-methylurea, N-(4-isopropylphenyl)urea, 4-isopropylanilineN-demethylation, Hydrolysis

Microbial Degradation Pathways and Ecosystem Impact

A diverse array of microorganisms, including bacteria and fungi, have been identified as capable of degrading N,N-dimethylurea derivatives. These microorganisms utilize these compounds as a source of carbon and nitrogen for their growth and metabolism. The efficiency of degradation is dependent on various environmental factors such as soil type, pH, temperature, and the presence of other organic matter.

Bacterial Degradation: Numerous bacterial genera have been shown to degrade phenylurea herbicides. Species of Arthrobacter, Bacillus, Pseudomonas, and Sphingomonas are frequently isolated from contaminated soils and have demonstrated the ability to mineralize these compounds, in some cases completely breaking them down to carbon dioxide, water, and inorganic ions. The degradation pathways in bacteria predominantly involve the aforementioned N-demethylation and hydrolysis steps.

Fungal Degradation: Fungi also play a significant role in the transformation of N,N-dimethylurea derivatives. Fungal pathways can sometimes differ from bacterial pathways, involving hydroxylation of the aromatic ring or the alkyl side chains in addition to N-demethylation. This can lead to a wider variety of metabolic intermediates.

The degradation of N,N-dimethylurea derivatives in the ecosystem is a double-edged sword. On one hand, it leads to the detoxification and removal of the parent compound from the environment. On the other hand, the formation of persistent and potentially toxic metabolites, such as chlorinated anilines, poses a significant environmental concern. mdpi.com

Aniline and its derivatives can be toxic to aquatic organisms, including fish and crustaceans, and can persist in soil and water. The toxicity of these metabolites can disrupt the structure and function of microbial communities, potentially impacting essential ecosystem processes like nutrient cycling. researchgate.net The long-term presence of herbicide residues and their metabolites has been shown to affect soil multifunctionality and microbial diversity. mdpi.com

The table below provides examples of microorganisms capable of degrading N,N-dimethylurea derivatives.

MicroorganismN,N-Dimethylurea Derivative DegradedKey Findings
Arthrobacter globiformisDiuron, LinuronCapable of utilizing phenylurea herbicides as a sole source of carbon and nitrogen.
Sphingomonas sp.IsoproturonDemonstrates a complete mineralization pathway for isoproturon.
Mortierella sp.Diuron, Linuron, IsoproturonFungal degradation involves N-demethylation and hydroxylation.
Aspergillus nigerDiuron, MonuronEffective in the degradation of several substituted urea herbicides. oecd.org

Mechanistic Investigations of Molecular Interactions and Bioactivity in in Vitro and Model Biological Systems

Interactions with Photosynthetic Electron Transport Chains in Isolated Chloroplasts

Urea-based compounds are a well-established class of herbicides that primarily act by disrupting photosynthetic electron transport. cambridge.org Their mechanism of action involves direct interaction with components of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Compounds belonging to the urea (B33335) chemical family are known to inhibit Photosystem II by binding to the D1 protein, a core subunit of the PSII reaction center. mdpi.com This binding action blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the photosynthetic process. cambridge.org The blockage of electron transport not only prevents the fixation of CO2 but also leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death. mdpi.com

CompoundChemical ClassI50 (M) for PSII Inhibition
Diuron (B1670789)Urea7-8 x 10-8
MetobromuronUrea>1 x 10-6
TerbuthylazineTriazine1-2 x 10-7
MetribuzinTriazinone1-2 x 10-7

This table presents the I50 values for the inhibition of Photosystem II by various herbicides. Data sourced from nih.gov.

The binding of urea-based inhibitors to the D1 protein of Photosystem II has been elucidated through molecular modeling and mutagenesis studies. These compounds occupy the QB binding pocket on the D1 protein, thereby competing with the native plastoquinone (B1678516) molecule. cambridge.org The interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Molecular docking studies of phenylurea inhibitors with the D1 protein have identified key amino acid residues involved in the binding. A crucial interaction is the formation of a hydrogen bond between the inhibitor and the side chain of the serine residue at position 264 (Ser-264) of the D1 protein. nih.gov Additional hydrophobic interactions with surrounding amino acid residues further stabilize the inhibitor within the binding pocket. While specific molecular docking studies for 3-(3-Methoxypropyl)-1,1-dimethylurea were not found, the binding energy of other urea herbicides like diuron has been calculated, providing insight into the strength of this interaction. nih.gov

Modulation of Enzymatic Activities by N,N-Dimethylurea Derivatives

N,N-dimethylurea derivatives have been investigated for their potential to modulate the activity of various enzymes, including urease and histone demethylases.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). bohrium.com Inhibition of this enzyme is a target for the treatment of infections caused by urease-producing bacteria and for agricultural applications to reduce nitrogen loss from urea-based fertilizers. N,N-dimethylurea has been shown to act as a competitive inhibitor of jack bean urease. nih.gov This type of inhibition suggests that the compound binds to the active site of the enzyme, competing with the natural substrate, urea.

The mechanism of urease inhibition by urea derivatives generally involves the interaction of the inhibitor with the two nickel ions in the enzyme's active site. bohrium.com This interaction is often stabilized by a network of hydrogen bonds and hydrophobic contacts with the surrounding amino acid residues. bohrium.com The dissociation constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

CompoundInhibition TypeKi (mM)
N,N-dimethylureaCompetitive28
EthylureaCompetitive26

This table shows the dissociation constants (Ki) for the inhibition of jack bean urease by N,N-dimethylurea and ethylurea. Data sourced from nih.gov.

A variety of other urea and thiourea (B124793) derivatives have also been synthesized and evaluated for their urease inhibitory activity, with some compounds showing significantly higher potency than the standard inhibitor, thiourea. nih.gov

Compound TypeIC50 Range (µM)
Urea and thiourea derivatives of tryptamine11.4 - 24.2
Thiourea (Standard)21.2

This table presents a range of IC50 values for various urea and thiourea derivatives against urease. Data sourced from nih.gov.

Lysine-Specific Histone Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9. The overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target. nih.gov

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the binding of inhibitors to LSD1. nih.gov These studies have shown that derivatives incorporating a (thio)urea moiety can act as LSD1 inhibitors. nih.gov The binding mechanism involves the formation of hydrogen bonds with key residues within the FAD (flavin adenine (B156593) dinucleotide) binding pocket, such as Gly287, Ser289, and Glu801. nih.gov While specific studies on this compound are not available, the general principles of interaction for urea-based compounds provide a framework for its potential activity. The inhibitory activity of various small molecule inhibitors of LSD1 has been reported, with some compounds exhibiting IC50 values in the nanomolar range.

CompoundIC50 for LSD1 Inhibition
ORY-100118 nM
GSK287955220 nM
Compound 17 (a 3-(piperidin-4-ylmethoxy) pyridine (B92270) derivative)Ki = 29 nM

This table provides IC50 and Ki values for known LSD1 inhibitors, demonstrating the potency of compounds targeting this enzyme. Data sourced from nih.govnih.gov.

Receptor Binding and Allosteric Modulation in Defined Receptor Systems

Based on a comprehensive review of the available scientific literature, no studies were identified that investigated the direct binding or allosteric modulation of any defined receptor systems by this compound or closely related N,N-dimethylurea derivatives. Therefore, information on this specific topic is not available.

Based on a comprehensive search of available scientific literature and databases, there is currently no public domain information regarding the specific molecular interactions and bioactivity of the chemical compound This compound in relation to muscarinic acetylcholine (B1216132) receptors or chemokine type 3 receptors (CCR3).

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics as requested:

Structure-Activity Relationship Studies for Bioactive N,N-Dimethylurea Analoguesrelevant to this specific compound.

A table of mentioned compounds is provided below as requested.

Based on a comprehensive search, there is currently no specific scientific or technical literature available for the chemical compound This compound . The search results did not yield any studies, applications, or synthetic methodologies directly pertaining to this molecule.

Therefore, it is not possible to generate an article that focuses solely on "this compound" as requested, because no data is available for the specified sections and subsections of the outline. To fulfill the user's request, information would have to be extrapolated from related but distinct compounds, which would violate the strict instruction to focus "solely on the chemical Compound 'this compound'".

Further research would be required to synthesize and characterize this compound to determine its properties and potential applications in the areas outlined. Without such foundational research, any article on this specific compound would be purely speculative.

Advanced Applications in Chemical Systems, Formulations, and Materials Science

Exploration of N,N-Dimethylurea Derivatives in Catalysis and Reaction Promotion

While direct catalytic applications of 3-(3-Methoxypropyl)-1,1-dimethylurea are not extensively documented in publicly available research, the broader class of N,N-dimethylurea derivatives has been a subject of investigation in the field of catalysis and reaction promotion. These compounds, characterized by a urea (B33335) core with two methyl groups on one nitrogen atom and other substituents on the second nitrogen, present unique electronic and steric properties that can be harnessed in various chemical transformations. The presence of both hydrogen bond donating and accepting sites, coupled with the influence of various substituents, allows these molecules to participate in and influence reaction pathways in several ways.

Research into N,N-dimethylurea derivatives has explored their potential as organocatalysts, ligands for transition metal catalysts, and reaction promoters. The substituents on the nitrogen atoms play a crucial role in determining the catalytic activity and stability of these systems. Factors such as the steric bulk and the electron-donating or electron-withdrawing nature of the substituents can significantly impact the efficacy of the catalyst.

For instance, in the realm of transition metal catalysis, the substituents on urea-derived ligands can influence the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity of the resulting complex. Studies on related N-heterocyclic carbene (NHC) ligands, which share structural similarities with substituted ureas, have shown that both the steric hindrance and the electronic properties of the N-substituents are critical in modulating the performance of catalysts in reactions like olefin metathesis. An increase in the steric volume of the substituents can, in some cases, lead to an increase in catalytic activity, although it may also affect the stability of the catalyst complex.

The following table, based on findings from studies on N-substituted ligands in ruthenium-catalyzed olefin metathesis, illustrates how different substituents can influence catalytic performance. While not directly involving N,N-dimethylurea derivatives as the primary catalyst, it provides a valuable framework for understanding the structure-activity relationships that are likely to be relevant for this class of compounds when used as ligands or organocatalysts.

Table 1: Influence of N-Substituents on the Catalytic Activity of Ruthenium Complexes in Olefin Metathesis
Substituent GroupGeneral Observation on Catalytic ActivityPotential Rationale
Small Alkyl Groups (e.g., Methyl)Moderate activityLower steric hindrance may lead to less stable pre-catalytic species.
Bulky Alkyl Groups (e.g., Isopropyl, Cyclohexyl)Higher activityIncreased steric bulk can promote ligand dissociation to generate the active catalytic species.
Aryl Groups (e.g., Phenyl)Variable activityElectronic effects (pi-stacking, electron-withdrawing/donating nature) can significantly influence catalyst stability and reactivity.
Functionalized Alkyl GroupsActivity dependent on the functional groupFunctional groups can introduce secondary interactions or alter the electronic properties of the ligand.

In the context of this compound, the methoxypropyl group introduces a flexible chain with a polar ether functionality. This feature could potentially allow for secondary coordination to a metal center or interaction with substrates and reagents through hydrogen bonding, thereby influencing the reaction's transition state and promoting a specific pathway.

Furthermore, N,N-dimethylurea derivatives can act as reaction promoters by altering the properties of the reaction medium or by activating substrates. For example, their ability to form deep eutectic solvents (DES) in combination with other substances is an area of growing interest. In such systems, the urea derivative can influence the solubility of reactants and catalysts, as well as stabilize reactive intermediates.

While the direct catalytic role of this compound remains a subject for future research, the foundational knowledge from related N,N-dimethylurea derivatives suggests a promising potential for this compound and its analogues in the development of novel catalytic systems and as effective reaction promoters. The tailored synthesis of unsymmetrical N,N-dialkylurea derivatives with specific functional groups, such as the methoxypropyl moiety, opens up avenues for designing molecules with specific catalytic properties for a wide range of organic transformations.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 3-(3-Methoxypropyl)-1,1-dimethylurea?

  • Methodology : The synthesis typically involves reacting a methoxypropylamine derivative with a dimethylcarbamoyl chloride or phosgene equivalent. A common approach includes:

Amide Formation : Reacting 3-methoxypropylamine with a carbonyl source (e.g., phosgene or triphosgene) under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or tetrahydrofuran .

Urea Formation : Introducing dimethylamine via nucleophilic substitution to form the urea backbone. Reaction temperatures are maintained between 0–25°C to control exothermicity and minimize side products .

  • Key Considerations : Use anhydrous solvents and monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the methoxypropyl and dimethylurea moieties by identifying characteristic peaks (e.g., methoxy protons at δ 3.2–3.5 ppm and urea carbonyl at ~δ 155–160 ppm) .
  • Infrared Spectroscopy (IR) : Detect the urea carbonyl stretch (~1640–1680 cm1^{-1}) and methoxy C-O vibrations (~1100–1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and fragmentation patterns .
    • Supplementary Data : Elemental analysis ensures purity (>98%) by matching theoretical and experimental C/H/N/O percentages .

Q. What safety protocols are recommended for handling this compound?

  • Exposure Controls :

  • Ventilation : Use fume hoods or mechanical exhaust to limit airborne exposure .
  • Personal Protective Equipment (PPE) :
  • Respirators: NIOSH/MSHA-approved for organic vapors .
  • Gloves: Nitrile or neoprene to prevent skin contact .
  • Eye Protection: OSHA-compliant chemical goggles .
    • Emergency Measures : Safety showers and eye wash stations must be accessible. Contaminated clothing should be washed before reuse .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and purity?

  • Strategies :

Continuous Flow Reactors : Enhance reaction efficiency and reduce by-products by maintaining precise temperature and mixing conditions .

Solvent Optimization : Replace traditional solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Catalysis : Explore Lewis acids (e.g., ZnCl2_2) to accelerate urea formation .

  • Quality Control : Implement inline analytics (e.g., FTIR probes) for real-time monitoring .

Q. What experimental strategies are used to investigate the biological activity of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against targets like urease or kinases using fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .
  • Receptor Binding : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .
    • Structure-Activity Relationship (SAR) : Modify the methoxypropyl chain length or dimethylurea substituents to evaluate potency trends .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Multi-Technique Validation :

  • Cross-reference NMR data with X-ray crystallography (if crystals are obtainable) to confirm bond angles and stereochemistry .
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
    • Computational Support : Compare experimental IR/MS data with density functional theory (DFT)-simulated spectra .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in protein active sites (e.g., cytochrome P450 enzymes) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
  • Pharmacophore Modeling : Map essential functional groups (e.g., urea carbonyl, methoxy oxygen) for activity against specific targets .

Notes on Data Reliability

  • Key References : Synthesis protocols from peer-reviewed journals (e.g., ) and safety guidelines from SDS documents (e.g., ) were prioritized.

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